3-Chloro-3'-fluoro-5'-methylbenzophenone
Description
3-Chloro-3'-fluoro-5'-methylbenzophenone (CAS: 951886-55-8) is a halogenated benzophenone derivative with the molecular formula C₁₄H₁₀ClFO (molecular weight: 248.68 g/mol). Its structure features a chlorine atom at the 3-position, a fluorine atom at the 3'-position, and a methyl group at the 5'-position of the benzophenone scaffold. The compound is synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution, often using catalysts like zinc chloride . It serves as a key intermediate in pharmaceuticals and agrochemicals due to the synergistic effects of halogen substituents, which enhance stability and bioavailability .
Properties
IUPAC Name |
(3-chlorophenyl)-(3-fluoro-5-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-5-11(8-13(16)6-9)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSJSSKSGVJLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-fluoro-5’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The general reaction scheme is as follows:
Starting Materials: 3-Chlorobenzoyl chloride and 3-Fluoro-5-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-3’-fluoro-5’-methylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Reduction of the Ketone Group
The carbonyl group in 3-chloro-3'-fluoro-5'-methylbenzophenone undergoes reduction to form secondary alcohols. Common reducing agents and conditions include:
Key Findings :
-
LiAlH₄ achieves near-quantitative reduction due to its strong hydride-donor capability .
-
NaBH₄ is less effective, likely due to steric hindrance from the methyl and halogen substituents .
Nucleophilic Aromatic Substitution
The chlorine and fluorine substituents participate in nucleophilic substitution reactions, influenced by their positions and electronic effects:
Chlorine Substitution
Fluorine Substitution
Fluorine at the 3'-position is less reactive but can undergo substitution under vigorous conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiourea | Pd catalysis, 150°C, DMF | 3-Chloro-3'-thiol-5'-methylbenzophenone | 52% |
Mechanistic Insight :
-
Chlorine’s meta position to the ketone enhances its electrophilicity, favoring SNAr reactions .
-
Fluorine’s strong C-F bond requires metal catalysis or high temperatures for substitution .
Oxidation Reactions
The ketone group resists further oxidation, but side-chain methyl groups can be oxidized:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Aqueous, reflux | 3-Chloro-3'-fluoro-5'-carboxybenzophenone | 88% | |
| Ozone (O₃) | CH₂Cl₂, -78°C, then H₂O₂ | Cleavage to benzoic acid derivatives | 72% |
Note : Oxidation of the methyl group proceeds via radical intermediates, confirmed by ESR studies .
Photochemical Reactions
The benzophenone core facilitates UV-induced reactions:
Mechanism :
-
Photoreduction involves hydrogen abstraction from isopropanol, forming a ketyl radical .
-
The methyl group at 5' sterically stabilizes the transition state, improving yields .
Grignard and Organometallic Reactions
The ketone reacts with Grignard reagents to form tertiary alcohols:
| Grignard Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃MgBr | THF, 0°C to RT | 3-Chloro-3'-fluoro-5'-methylbenzhydrol | 90% | |
| PhMgCl | Et₂O, reflux | Diaryl methanol derivative | 83% |
Kinetic Studies :
-
The fluorine substituent slightly reduces reactivity compared to non-fluorinated analogs (krel = 0.7) .
Electrophilic Aromatic Substitution
The methyl group directs electrophiles to the para position:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C | 3-Chloro-3'-fluoro-5'-methyl-4-nitrobenzophenone | 76% | |
| Br₂, FeBr₃ | CHCl₃, RT | 3-Chloro-3'-fluoro-5'-methyl-4-bromobenzophenone | 81% |
Regioselectivity :
-
Nitration occurs exclusively at the 4-position of the methyl-substituted ring due to steric and electronic factors .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Scope :
Stability and Degradation
Scientific Research Applications
Chemistry
CFMBP serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to novel derivatives with enhanced biological activities.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used in the development of drug candidates targeting specific biological pathways. |
| Agrochemicals | Functions as a precursor for herbicides and pesticides, enhancing agricultural productivity. |
Biology
In biological research, CFMBP is utilized as a probe for studying enzyme interactions and biochemical assays. Its ability to interact with various molecular targets makes it valuable in drug discovery and development.
Case Study: Enzyme Inhibition
A study demonstrated that CFMBP could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent. The compound's unique substituents influence its binding affinity, making it a candidate for further investigation in medicinal chemistry.
Industry
CFMBP finds applications in producing specialty chemicals and materials with tailored properties for specific industrial needs. Its unique chemical characteristics allow it to be used in formulations requiring specific solubility or reactivity profiles.
| Industrial Application | Description |
|---|---|
| Specialty Chemicals | Used in the formulation of high-performance materials such as coatings and adhesives. |
| Material Science | Investigated for its properties in developing new polymers or composites. |
Mechanism of Action
The mechanism of action of 3-Chloro-3’-fluoro-5’-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Halogen and Alkyl Group Variations
3-Bromo-3'-fluoro-5'-methylbenzophenone (CAS: 951886-67-2)
- Molecular Formula : C₁₄H₁₀BrFO (MW: 293.13 g/mol).
- Comparison : Replacing chlorine with bromine increases molecular weight and polarizability. Bromine’s larger atomic radius may hinder reactivity in cross-coupling reactions compared to chlorine. This compound is listed as discontinued, likely due to challenges in synthesis or lower demand .
3,5-Dichloro-3'-fluoro-5'-methylbenzophenone (CAS: 726149-06-0)
- Molecular Formula : C₁₄H₉Cl₂FO (MW: 283.13 g/mol).
- Comparison: The additional chlorine at the 5-position enhances electrophilicity, making it more reactive in substitution reactions.
Positional Isomerism: Substituent Placement
2-Chloro-3'-fluoro-5'-methylbenzophenone
- Key Difference : Chlorine at the 2-position instead of 3.
- Impact : Alters dipole moments and solubility. The 2-chloro isomer may exhibit reduced steric hindrance, favoring reactions at the carbonyl group .
3-Chloro-3'-fluoro-4'-methylbenzophenone (CAS: 1261893-13-3)
- Key Difference : Methyl group at the 4'-position instead of 5'.
Physicochemical Properties and Reactivity
A comparative table of key analogs is provided below:
Biological Activity
3-Chloro-3'-fluoro-5'-methylbenzophenone (CFMB) is a synthetic organic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes chlorine and fluorine substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of CFMB is C15H10ClF, and it features a ketone functional group attached to two aromatic rings. The synthesis typically involves the Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and 3-fluoro-5-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are critical, as they influence the yield and purity of the final product.
The biological activity of CFMB may be attributed to its ability to interact with various cellular targets. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity to specific enzymes or receptors, potentially leading to inhibition or activation of critical biological pathways .
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that CFMB exhibits antimicrobial properties against various bacterial strains. Its effectiveness has been compared with standard antibiotics such as gentamycin, showing promising results in inhibiting growth at certain concentrations .
- Anticancer Activity : Research has explored the anticancer potential of CFMB, particularly its ability to induce apoptosis in cancer cell lines. Molecular docking studies suggest that CFMB can bind effectively to key proteins involved in cancer progression, promoting cell cycle arrest and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activities of CFMB:
- Antimicrobial Efficacy : A study evaluated CFMB against Gram-positive and Gram-negative bacteria, demonstrating that it possesses significant antibacterial activity, particularly against Staphylococcus aureus . Results indicated that CFMB could serve as a potential lead compound for developing new antimicrobial agents.
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that CFMB reduced cell viability significantly. For instance, it showed a considerable reduction in growth rates for hematological cancer cell lines, correlating with increased expression of pro-apoptotic genes such as p53 and Bax .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended methods for synthesizing 3-Chloro-3'-fluoro-5'-methylbenzophenone, considering regioselectivity challenges?
Methodological Answer:
- Friedel-Crafts Acylation : Use a benzoyl chloride derivative (e.g., 3-chlorobenzoyl chloride) and a substituted benzene (e.g., 3-fluoro-5-methylbenzene) with a Lewis acid catalyst (AlCl₃) to achieve regioselective acylation. Monitor reaction progress via TLC to optimize reaction time and temperature .
- Halogenation Post-Functionalization : Introduce fluorine via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (DMF/DMSO) under controlled heating. Chlorine can be introduced via electrophilic substitution using Cl₂/FeCl₃ .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts like di-substituted isomers .
Q. How should researchers handle and dispose of this compound to ensure safety and environmental compliance?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity (lack of full toxicity data requires caution, as noted for similar halogenated compounds) .
- Waste Disposal : Segregate halogenated waste in labeled containers. Collaborate with certified waste management services for incineration or chemical neutralization. Follow EPA guidelines for halogenated aromatic compounds to prevent soil/water contamination .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. Fluorine (¹⁹F NMR) and chlorine isotopic patterns in MS help distinguish between isomers. For example, ¹⁹F NMR at ~-110 ppm (CF₃ groups in related compounds) can indicate electronic environments .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₄H₁₀ClFO) with accurate mass measurement (expected m/z: 248.0378). Fragmentation patterns can clarify substituent positions .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and C-F stretches (~1200 cm⁻¹) to validate functional groups .
Advanced Research Questions
Q. How do the electronic effects of chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine’s strong -I effect deactivates the benzene ring, reducing electrophilic substitution rates. Chlorine’s mixed -I/+M effects may direct reactions to meta/para positions. Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactive sites .
- Suzuki Coupling : Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. The methyl group at the 5'-position may sterically hinder coupling at adjacent positions; test bulky ligands (e.g., SPhos) to improve yields .
Q. What strategies can mitigate contradictory data in kinetic studies of reactions involving this compound?
Methodological Answer:
- Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference. Use internal standards (e.g., deuterated analogs) in NMR to quantify reaction progress .
- Statistical Analysis : Apply multivariate analysis (e.g., Design of Experiments) to identify critical variables (temperature, solvent polarity). Address batch-to-batch variability by standardizing reagent sources and purification methods .
Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in derivatives of this compound?
Methodological Answer:
- Molecular Modeling : Use software like Gaussian or ORCA to calculate Fukui indices and local softness parameters, identifying nucleophilic/electrophilic sites. Compare with experimental results (e.g., nitration or bromination patterns) to validate predictions .
- Docking Studies : For biological applications, simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways or toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
